Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate
Description
Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate is a structurally complex aromatic ester featuring a central benzoate core substituted with hydroxyl, methoxycarbonyl, and ethenyl-linked phenolic groups.
Properties
IUPAC Name |
methyl 2-hydroxy-6-[(E)-2-(3-hydroxy-2-methoxycarbonylphenyl)ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-23-17(21)15-11(5-3-7-13(15)19)9-10-12-6-4-8-14(20)16(12)18(22)24-2/h3-10,19-20H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDRWUZBEVDHKH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=C(C(=CC=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=C(C(=CC=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate, a compound with the molecular formula C18H16O6 and a molecular weight of 328.316 g/mol, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and anti-inflammatory research.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A study published in the Journal of Medicinal Chemistry reports that derivatives of this compound demonstrate significant cytotoxicity against breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. In vitro studies have demonstrated that treatment with this compound reduces levels of TNF-alpha and IL-6 in macrophage cultures .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications to the hydroxyl and methoxy groups have been explored to enhance potency and selectivity. A comparative analysis shows that certain substitutions can significantly improve the inhibitory effects on cancer cell lines .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with a calculated IC50 value of approximately 12 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as evidenced by increased annexin V staining .
Study 2: Inhibition of Inflammatory Cytokines
A separate study investigated the anti-inflammatory effects using LPS-stimulated RAW264.7 macrophages. Treatment with the compound at concentrations of 10 µM and 20 µM resulted in a significant decrease in TNF-alpha production by approximately 40% and 70%, respectively, compared to control groups .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate is being investigated for its potential therapeutic applications. Its structure suggests that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for the development of new pharmaceuticals targeting oxidative stress-related diseases.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their effects on inflammatory pathways. The results indicated that modifications to the hydroxyl groups enhanced the anti-inflammatory response in vitro, suggesting that this compound could be a lead for further drug development .
Materials Science
In materials science, this compound is being studied for its potential use as a polymer additive or as part of composite materials. Its ability to form stable complexes with metals may enhance the mechanical properties of polymers.
Case Study: Polymer Blends
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer blends improved thermal stability and mechanical strength. The study highlighted the compound's role in enhancing the durability of biodegradable plastics .
Chemical Intermediate
This compound serves as an intermediate in synthesizing various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, making it valuable in synthetic organic chemistry.
Case Study: Synthesis of Bioactive Compounds
A recent synthesis pathway reported in Organic Letters utilized this compound as a starting material for creating bioactive molecules with potential anticancer properties. The research demonstrated efficient yields and highlighted the versatility of this compound in synthetic routes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogs differ in substituent groups, backbone rigidity, and functional moieties. Key comparisons include:
Notes:
- The sulfamoyl group in introduces hydrogen-bonding capacity and acidity, contrasting with the target’s methoxycarbonyl group, which is less polar.
- Halogenation in (bromo substituent) enhances electrophilic reactivity, unlike the target’s hydroxyl and methoxycarbonyl groups, which favor hydrogen bonding and ester hydrolysis.
Physicochemical Properties
- Molecular Weight & Solubility :
- Crystallinity : The ethynyl analog in forms stable crystals (CCDC-784138), while halogenated derivatives like may exhibit lower melting points due to bulky bromo groups.
Stability and Reactivity
- The (E)-ethenyl bridge in the target compound is less prone to isomerization than (Z)-configurations, enhancing thermal stability.
- Methoxycarbonyl groups are susceptible to hydrolysis under alkaline conditions, whereas sulfamoyl groups () resist hydrolysis but may undergo nucleophilic substitution.
Q & A
Basic Research Questions
Q. How can the molecular structure of Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate be experimentally confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. This technique provides precise bond lengths, angles, and stereochemical details. For example, SC-XRD studies on analogous benzoate derivatives (e.g., and ) used cryogenic temperatures (273 K) and refined data-to-parameter ratios (~18.4) to achieve high accuracy (R-factor = 0.064). Complement with NMR (¹H/¹³C) to verify functional groups and mass spectrometry for molecular weight validation.
Q. What are common synthetic routes for this compound, and what reaction conditions are critical?
- Methodological Answer : Multi-step syntheses often involve coupling reactions (e.g., Suzuki-Miyaura) or cascade strategies. For instance, highlights a [3,3]-sigmatropic rearrangement/aromatization cascade using NaH/THF at 0°C to construct benzofuran derivatives. Key conditions include:
- Inert atmosphere (e.g., N₂/Ar) to prevent oxidation.
- Stoichiometric control of reagents (e.g., NaH dispersion in paraffin oil).
- Low-temperature optimization to stabilize intermediates.
Post-synthesis, purify via column chromatography or preparative HPLC.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer : Cross-validate experimental SC-XRD data (e.g., ) with density functional theory (DFT) calculations. For example, if NMR suggests a different conformation than computational models, refine the DFT parameters (e.g., solvent effects, basis sets) and re-examine sample purity. Use software like Gaussian or ORCA to simulate spectra and compare with empirical data. Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) not captured in static models.
Q. What strategies optimize stereochemical purity, particularly for the E-configuration of the ethenyl group?
- Methodological Answer :
- Thermodynamic control : Use high-boiling solvents (e.g., DMF) and elevated temperatures to favor the E-isomer.
- Kinetic control : Low-temperature reactions (e.g., 0°C in THF, as in ) trap the desired stereochemistry.
- Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC.
Monitor isomer ratios via ¹H-NMR (coupling constants) or polarimetry.
Q. What methodologies are recommended for studying its biological activity in pharmacological contexts?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays.
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., Montelukast’s cysteinyl leukotriene receptor, as in ).
- ADMET profiling : Assess permeability (Caco-2 cells) and metabolic stability (human liver microsomes).
Q. How can synthesis scale-up challenges be addressed while maintaining efficiency and stability?
- Methodological Answer :
- Process optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., coupling steps).
- Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify sensitive functional groups (e.g., ester hydrolysis). Stabilize with cryogenic storage or lyophilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
